molecular formula C22H21N3O3S B11213558 1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11213558
M. Wt: 407.5 g/mol
InChI Key: YJZJGJQGDXXPQN-UHFFFAOYSA-N
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Description

1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and a halogenated precursor.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of 1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, if the compound has anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).

    Quinoline Derivatives: Compounds containing the quinoline core, such as chloroquine (antimalarial) and quinine (antipyretic).

Uniqueness

1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other thiazole or quinoline derivatives.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

1-butyl-4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H21N3O3S/c1-3-4-11-25-16-8-6-5-7-14(16)19(26)18(21(25)28)20(27)24-22-23-15-10-9-13(2)12-17(15)29-22/h5-10,12,26H,3-4,11H2,1-2H3,(H,23,24,27)

InChI Key

YJZJGJQGDXXPQN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)O

Origin of Product

United States

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